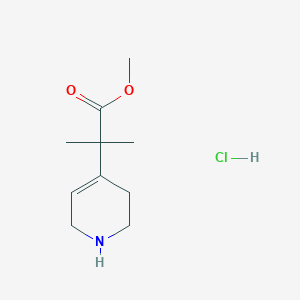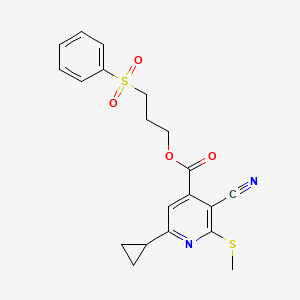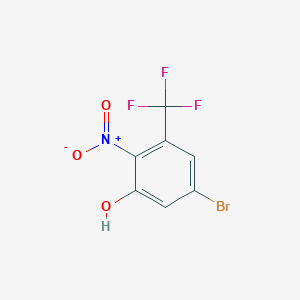
Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. Purification steps such as recrystallization or chromatography may be used to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions often involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in the formation of various derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development. Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to downstream effects.
Comparison with Similar Compounds
2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol hydrochloride
MPTP hydrochloride
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Uniqueness: Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride is unique in its structure and reactivity compared to similar compounds
Properties
IUPAC Name |
methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h4,11H,5-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUJAPNRUFYUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CCNCC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide](/img/structure/B2957874.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2957877.png)


![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2957887.png)
![N-(diphenylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2957889.png)
![Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B2957891.png)




![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2957897.png)
